Target Identity and Binding Affinity Gap: No Published Quantitative Evidence Available for This Compound
A systematic search of BindingDB, ChEMBL, PubChem, and the patent literature (including US9187441, which discloses related p53-MDM2 antagonists) returned no quantitative binding affinity data (Ki, IC50, Kd) for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide. By contrast, structurally related spiro-oxindole MDM2 inhibitors such as those disclosed in US9187441 achieve Ki values as low as 0.130 nM against full-length MDM2 in fluorescence polarization assays [1]. The target compound lacks any validated target engagement measurement.
| Evidence Dimension | MDM2 binding affinity (Ki, fluorescence polarization) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US9187441 spiro-oxindole compound 7M: Ki = 0.130 nM (full-length MDM2, 2°C, fluorescent peptide displacement) |
| Quantified Difference | Not calculable; comparator demonstrates sub-nanomolar activity; target compound uncharacterized |
| Conditions | Fluorescence polarization assay; recombinant MDM2; fluorescent F4 peptide probe |
Why This Matters
Procurement for MDM2-targeted research requires verified binding data; without it, this compound cannot be positioned against validated tool compounds or clinical candidates.
- [1] US Patent 9,187,441 B2. p53-Mdm2 antagonists. BindingDB Entry BDBM50069799 (compound 7M): Ki 0.130 nM, MDM2 fluorescence polarization assay. View Source
